N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a scaffold frequently utilized in kinase inhibitors and anticancer agents due to its structural mimicry of purines . Key substituents include:
- 4-phenylpiperazin-1-yl group: Enhances solubility and modulates receptor binding, commonly seen in CNS-targeting drugs.
- Thiophene-2-carboxamide ethyl chain: Contributes to hydrogen bonding and aromatic interactions.
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7OS/c30-22(19-7-4-14-31-19)23-8-9-29-21-18(15-26-29)20(24-16-25-21)28-12-10-27(11-13-28)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXUIKVLJVPXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.
Attachment of the Phenylpiperazine Moiety: This can be achieved through nucleophilic substitution reactions where the phenylpiperazine is introduced to the pyrazolopyrimidine core.
Introduction of the Thiophene Carboxamide Group: The final step usually involves coupling the thiophene carboxamide with the intermediate product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The phenylpiperazine and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The compound features several significant structural components:
- Piperazine moiety : Known for its role in enhancing bioactivity and selectivity towards various biological targets.
- Pyrazolo[3,4-d]pyrimidine core : Associated with a range of pharmacological activities including anti-inflammatory and anticancer properties.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological systems.
Neurological Disorders
Research indicates that compounds similar to N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide have shown promise in treating neurological disorders such as Alzheimer's disease. The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially improving cognitive function by increasing acetylcholine levels in the brain.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine derivatives have been studied for their anticancer properties. This compound has demonstrated the ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its structural components enhance binding affinity to cancer-related targets, making it a candidate for further development in oncology .
Mechanistic Insights
The compound's mechanism of action is multifaceted:
- Inhibition of AChE : By acting as a mixed-type inhibitor, it can increase acetylcholine levels which may alleviate symptoms associated with neurodegenerative diseases.
- Targeting Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting that this compound may also interact with these pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Coupling with Piperazine and Thiophene : The final steps involve coupling reactions to attach the piperazine moiety and thiophene ring under controlled conditions.
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- In vitro studies demonstrated significant inhibition of AChE activity in neuronal cell lines, suggesting its potential use in Alzheimer’s treatment.
- Animal models indicated reduced tumor growth rates when treated with pyrazolo[3,4-d]pyrimidine derivatives compared to control groups, showcasing its anticancer potential.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential effects on neurotransmission. The pyrazolopyrimidine core may interact with various kinases or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural Analogues
Key Differences and Implications
Core Structure: The target compound and share the pyrazolo[3,4-d]pyrimidine core, which is distinct from Example 62’s chromen-4-one () and Compound 39’s pyrazolo[3,4-b]pyridine ().
Piperazine Substitution: The target’s 4-phenylpiperazine vs. ’s 4-benzylpiperazine alters spatial orientation and lipophilicity.
Thiophene Modifications :
- The target’s ethyl-linked thiophene-2-carboxamide differs from Compound 39’s thiophen-2-ylmethyl carboxamide (). The ethyl chain may improve conformational flexibility, aiding target engagement .
Fluorine Incorporation :
Physicochemical Properties
- Solubility: Piperazine derivatives (target and ) improve aqueous solubility, whereas chromenones (Example 62) may be more lipophilic .
- Melting Points : Compound 39 () has a lower melting point (129°C) compared to Example 62 (227–230°C), reflecting differences in crystallinity and intermolecular forces .
Biological Activity
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique structural framework that includes a thiophene moiety, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine core, which may interact with various biological targets, particularly in the context of neurological disorders and cancer therapy.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 385.46 g/mol. The structure can be broken down into key components:
| Component | Description |
|---|---|
| Piperazine | A six-membered ring containing two nitrogen atoms. |
| Pyrazolo[3,4-d]pyrimidine | A bicyclic structure known for its biological activity. |
| Thiophene | A five-membered ring containing sulfur. |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Activity : Various studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression and inflammation.
Antitumor Activity
A study by Fan et al. (2022) evaluated related pyrazole derivatives for their cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 0.95 nM against NCI-H460 cells, indicating potent antitumor effects. Another compound displayed significant inhibition against Aurora-A kinase with an IC50 of 0.067 µM, suggesting potential applications in targeted cancer therapies .
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit several kinases. For instance, Huang et al. (2022) reported that certain derivatives exhibited IC50 values ranging from 0.75 µM to 4.21 µM against various cancer cell lines, highlighting their potential as kinase inhibitors .
Case Studies
- Case Study on Anticancer Properties :
-
Case Study on Neurological Effects :
- Research Focus : The effects of related compounds on neuroprotection.
- Results : Compounds demonstrated neuroprotective effects in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions:
- Step 1: Piperazine ring formation via ethylenediamine and dihaloalkanes under basic conditions .
- Step 2: Functionalization of the pyrazolo[3,4-d]pyrimidine core using α-chloroacetamides or 2-chloroethanones for N-alkylation .
- Step 3: Thiophene-2-carboxamide coupling via amide bond formation, optimized using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Key Variables: Yield (58–65%) and purity (>98% via HPLC) depend on solvent choice (e.g., DMSO vs. ethanol), temperature (60–80°C), and catalyst (e.g., Pd(OAc)₂ for cross-coupling) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine ring (e.g., δ 8.80 ppm for pyrimidine protons) and piperazine integration (δ 3.20–3.96 ppm) .
- ESI-MS: Validate molecular weight (e.g., [M+H]+ peaks at 657.2398 for derivatives) .
- IR Spectroscopy: Identify carbonyl stretches (1621–1633 cm⁻¹ for amides) and NH stretches (3246–3293 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ assays to measure inhibition of kinases (e.g., JAK2 or EGFR) at 1–10 µM concentrations .
- Receptor Binding: Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2/D3 receptors) to determine IC₅₀ values .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr incubations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the phenylpiperazine moiety enhance dopamine receptor affinity by 3–5×) .
- Meta-Analysis: Use computational tools (e.g., Schrödinger’s Phase) to aggregate data from PubChem and crystallographic databases (e.g., PDB) .
- Experimental Replication: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What computational strategies are effective for predicting binding modes to therapeutic targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor structures (e.g., dopamine D3 receptor, PDB: 3PBL) to identify key interactions (e.g., hydrogen bonds with pyrimidine-N) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the piperazine-thiophene carboxamide interaction in lipid bilayers .
- QSAR Modeling: Develop models with MOE descriptors (e.g., logP, polar surface area) to correlate substituents with IC₅₀ values .
Q. How can synthetic challenges, such as low yields in piperazine coupling, be systematically addressed?
- Methodological Answer:
- Optimization via DoE: Apply a 3² factorial design to test solvent (DMF vs. THF) and temperature (70–90°C) effects on coupling efficiency .
- Catalyst Screening: Evaluate Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki-Miyaura cross-coupling of the thiophene moiety .
- Purification: Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate isomers or byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
